In Vivo Antitumor Equivalence to Tegafur Against Ehrlich Carcinoma and Sarcoma 180
In a direct head-to-head oral administration study, 2,4-dibutoxy-5-fluoropyrimidine demonstrated antitumor activity equivalent to that of tegafur (Thf-FU), the clinically established 5-FU prodrug. The compound showed the same level of efficacy against both Ehrlich carcinoma and sarcoma 180 solid tumor models [1]. This positions the compound as a functional prodrug with comparable in vivo performance to a marketed agent.
| Evidence Dimension | In vivo antitumor activity (Ehrlich carcinoma and sarcoma 180 models) |
|---|---|
| Target Compound Data | Same activity as Thf-FU |
| Comparator Or Baseline | Tegafur (Thf-FU) - clinically used oral 5-FU prodrug |
| Quantified Difference | Equivalent (no significant efficacy difference reported) |
| Conditions | Oral administration in murine tumor models (Ehrlich carcinoma and sarcoma 180) |
Why This Matters
Demonstrates clinical translatability and justifies selection over unvalidated 5-FU prodrug analogs.
- [1] Yamashita, J., Yamawaki, I., Ueda, S., Yasumoto, M., Unemi, N., & Hashimoto, S. (1982). Studies on Antitumor Agents. V. Syntheses and Antitumor Activities of 5-Fluorouracil Derivatives. Chemical and Pharmaceutical Bulletin, 30(12), 4258–4267. DOI: 10.1248/cpb.30.4258 View Source
